Pyrrolidine, 1-octadecyl-
Description
Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Science
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in chemical and pharmaceutical sciences. nih.govtandfonline.com Its prevalence is due to a combination of unique structural and chemical properties. Unlike its aromatic counterpart, pyrrole, the saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional (3D) structure that is advantageous for creating molecular diversity. nih.govresearchgate.net This 3D coverage, a result of sp³-hybridization, allows for a more thorough exploration of pharmacophore space, which is critical in drug design. nih.govnih.gov
Key attributes of the pyrrolidine scaffold include:
Stereochemical Complexity: The pyrrolidine ring can contain up to four stereogenic carbon centers, leading to a large number of possible stereoisomers. nih.gov This stereogenicity is crucial, as different spatial orientations of substituents can result in varied biological profiles and binding affinities to proteins. researchgate.netnih.gov
Synthetic Versatility: The pyrrolidine moiety is synthetically flexible, allowing for diverse substitutions and modifications. tandfonline.com This adaptability enables chemists to fine-tune the physicochemical and biological properties of molecules, enhancing target selectivity and reducing potential side effects. tandfonline.com
Proven Track Record: The pyrrolidine nucleus is a core structure in numerous biologically active compounds, including natural alkaloids and FDA-approved drugs. nih.govfrontiersin.org Its derivatives have shown a wide range of pharmacological activities, such as anticancer, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comfrontiersin.org
The structural versatility and established biological relevance have solidified the pyrrolidine moiety as a preferred scaffold for the design of novel therapeutic agents. tandfonline.com
Role of Long Alkyl Chains (e.g., Octadecyl) in Modulating Molecular Functionality and Interfacial Behavior
The primary characteristic imparted by the octadecyl chain is hydrophobicity. This property drives the self-assembly of molecules in aqueous environments, leading to the formation of organized structures like micelles, vesicles, or lamellar layers. acs.orgnih.gov The driving force behind this assembly is the tendency of the hydrophobic chains to minimize contact with water, a principle that is fundamental to the formation of biological membranes.
In the context of materials science, long alkyl chains are known to:
Induce Crystallinity: The regular packing of long alkyl chains can lead to crystalline domains within a material, affecting its thermal properties, such as melting and crystallization temperatures. goettingen-research-online.de
Control Interfacial Behavior: At interfaces, such as oil-water or solid-liquid, molecules with long alkyl chains can act as surfactants or stabilizers. mdpi.comacs.org They can form compact, ordered protective films on surfaces, enhancing properties like hydrophobicity and lubricity. acs.orgacs.org
Modulate Biological Interactions: The lipophilicity conferred by the octadecyl chain plays a significant role in the biological activity of molecules. nih.gov For instance, in a series of antifungal compounds, the N-octadecyl derivative showed the highest activity, a fact attributed to molecular lipophilicity. nih.gov This property can enhance membrane permeability, a key factor in drug delivery. nih.gov
The interplay between the hydrophilic (or polar) head group and the long hydrophobic tail is a classic design principle for creating amphiphilic molecules with tailored properties for applications ranging from drug delivery systems to advanced materials. acs.orgnih.gov
Research Findings on Pyrrolidine, 1-octadecyl- and Related Compounds
While detailed research focusing exclusively on "Pyrrolidine, 1-octadecyl-" is limited, its properties can be inferred from available data and studies on closely related structures. The synthesis of N-n-octadecyl pyrrolidine has been described via the reaction of octadecyl chloride with pyrrolidine. google.com It has also been noted as a superior long-alkyl amine for creating certain types of multilayer films compared to N,N-dimethyloctadecylamine. researchgate.net
The following tables provide computed and experimental data for "Pyrrolidine, 1-octadecyl-" and its dione (B5365651) derivative, illustrating the influence of the core structure on the compound's properties.
Table 1: Physicochemical Properties of Pyrrolidine, 1-octadecyl- An interactive data table based on the provided text.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-octadecylpyrrolidine | nih.gov |
| Molecular Formula | C₂₂H₄₅N | nih.gov |
| Molecular Weight | 323.6 g/mol | nih.gov |
| CAS Number | 102886-04-4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 17 | nih.gov |
| XLogP3-AA | 9.6 | nih.gov |
Table 2: Research Data on a Related Compound: 1-Octadecylpyrrolidine-2,5-dione An interactive data table based on the provided text.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 76-77 °C | beilstein-journals.org |
| Synthesis Yield | 99% | beilstein-journals.org |
| Appearance | White solid | beilstein-journals.org |
| ¹H NMR (400 MHz, CDCl₃) δ | 3.42 (t, J = 7.1 Hz, 2H), 2.70 (s, 4H), 1.54 (p, J = 7.2 Hz, 2H), 1.25 (s, 30H), 0.88 (t, J = 6.8 Hz, 3H) | beilstein-journals.org |
Properties
CAS No. |
102886-04-4 |
|---|---|
Molecular Formula |
C22H45N |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
1-octadecylpyrrolidine |
InChI |
InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h2-22H2,1H3 |
InChI Key |
GOILVCXZFJJOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Octadecylpyrrolidine and Its Analogues
Strategies for N-Alkylation of Pyrrolidine (B122466) Scaffolds with Long Aliphatic Chains
The introduction of an octadecyl group onto the nitrogen atom of the pyrrolidine ring is a key transformation in the synthesis of the target compound. Various strategies have been developed for the N-alkylation of secondary amines, which can be broadly categorized into direct alkylation pathways and catalytic approaches.
Direct Alkylation Pathways
Direct N-alkylation of pyrrolidine with a suitable octadecylating agent is a straightforward and widely employed method. This typically involves the reaction of pyrrolidine with an octadecyl halide, such as 1-bromooctadecane or 1-iodooctadecane, in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction and driving the equilibrium towards the product.
Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The choice of solvent is also important and is often a polar aprotic solvent like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can effectively solvate the reactants and facilitate the nucleophilic substitution reaction.
Table 1: Representative Conditions for Direct N-Alkylation of Pyrrolidine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromooctadecane | K₂CO₃ | CH₃CN | 80 | High |
| 1-Iodooctadecane | Cs₂CO₃ | DMF | 60 | Very High |
| Octadecyl Tosylate | Et₃N | Dichloromethane | Room Temp. | Moderate to High |
The reactivity of the octadecylating agent follows the general trend for leaving groups: I > Br > Cl > OTs (tosylate). While 1-iodooctadecane is the most reactive, it is also the most expensive. 1-Bromooctadecane often provides a good balance between reactivity and cost. For less reactive alkylating agents, higher temperatures and stronger bases may be required to achieve reasonable reaction rates and yields. A challenge in direct alkylation is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts, although with a secondary amine like pyrrolidine, this is less of a concern than with primary amines.
Catalytic Approaches to Pyrrolidine Functionalization
Catalytic methods for N-alkylation offer several advantages over direct alkylation, including milder reaction conditions, higher atom economy, and the use of more environmentally benign alkylating agents such as alcohols. These methods often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.
In this approach, a catalyst, typically a transition metal complex of ruthenium, iridium, or palladium, facilitates the temporary oxidation of the long-chain alcohol (e.g., 1-octadecanol) to an aldehyde. This aldehyde then undergoes condensation with pyrrolidine to form an enamine or iminium ion intermediate. The catalyst, which had stored the hydrogen from the alcohol oxidation, then reduces the intermediate to afford the N-alkylated pyrrolidine and regenerates the catalyst.
A study on the N-alkylation of amines using a well-defined Ru(II)-catalyst demonstrated the efficient alkylation of various amines with C1-C10 aliphatic alcohols. organic-chemistry.org This metal-ligand cooperative approach allows for the synthesis of a broad range of N-alkylated amines. organic-chemistry.org While this specific study focused on alcohols up to C10, the principle is applicable to longer-chain alcohols like 1-octadecanol. Halide clusters have also been shown to catalyze the N-alkylation of amines with primary alcohols. elsevierpure.com
Table 2: Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst System | Alcohol | Amine | Key Features |
| [Ru(p-cymene)Cl₂]₂/dppf | Primary Alcohols | Secondary Amines | Converts secondary amines to tertiary amines. organic-chemistry.org |
| Ru(II)-pincer complex | C3-C10 Alcohols | Various Amines | Low catalyst loading, good functional group tolerance. organic-chemistry.org |
| (H₃O)₂[(W₆Cl₈)Cl₆]•6H₂O/SiO₂ | Primary Alcohols | Alicyclic Amines | Proceeds at elevated temperatures. elsevierpure.com |
These catalytic methods avoid the use of stoichiometric amounts of activating agents and the generation of halide waste, making them attractive from a green chemistry perspective.
Stereoselective Synthesis of Chiral Pyrrolidine Derivatives Bearing Octadecyl Chains
The synthesis of enantiomerically pure or enriched chiral pyrrolidine derivatives is of great importance, as the stereochemistry often plays a crucial role in their biological activity. nih.gov The synthesis of chiral 1-octadecylpyrrolidine derivatives can be approached in two main ways: by starting with a chiral pyrrolidine precursor and introducing the octadecyl chain, or by creating the chiral centers during the formation of the pyrrolidine ring in a molecule that already contains the octadecyl moiety.
A common strategy involves the use of readily available chiral starting materials such as L-proline or L-hydroxyproline. nih.gov For instance, (S)-prolinol, which can be obtained by the reduction of L-proline, can be N-alkylated with an octadecyl halide to yield the corresponding chiral 1-octadecyl-2-(hydroxymethyl)pyrrolidine. The hydroxyl group can then be further modified if desired.
Alternatively, stereoselective methods for the synthesis of the pyrrolidine ring itself can be employed. For example, a diastereoselective synthesis of pyrrolidines from chiral N-allyl oxazolidines has been reported, which involves a hydrozirconation-cyclization sequence. nih.gov While not directly demonstrated with an octadecyl group, this methodology could potentially be adapted.
Synthesis of Functionalized 1-Octadecylpyrrolidine Derivatives
Further functionalization of the 1-octadecylpyrrolidine scaffold can be achieved by modifying either the pyrrolidine ring or the octadecyl side chain. This allows for the fine-tuning of the molecule's properties for specific applications.
Derivatization at the Pyrrolidine Ring System
The pyrrolidine ring offers several positions for functionalization. The α-protons to the nitrogen are susceptible to deprotonation by strong bases, such as organolithium reagents, to form α-aminoorganolithiums. These intermediates can then react with various electrophiles to introduce substituents at the 2-position. imperial.ac.uk For instance, treatment of N-BOC-pyrrolidine with a strong base followed by an alkylating agent can introduce a substituent at the 2-position. imperial.ac.uk After deprotection of the BOC group, the octadecyl chain can be installed.
Another approach involves tandem reactions. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence can produce α-CN pyrrolidines. nih.gov Although this was demonstrated with primary amine-tethered alkynes, similar strategies could be explored for the functionalization of pre-formed pyrrolidine rings.
Modification of the Octadecyl Side Chain
The octadecyl side chain, while generally considered chemically inert, can be modified if it contains pre-installed functional groups. For example, if the synthesis starts with an octadecenyl halide, the double bond in the side chain can be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or cleavage.
Furthermore, if a terminal functional group is present on the octadecyl chain, such as a hydroxyl or carboxyl group, it can be used for further conjugation or derivatization. For instance, a long-chain ω-hydroxyalkyl group could be attached to the pyrrolidine nitrogen, and the terminal hydroxyl group could be esterified or etherified to introduce additional functionalities. The solid-state structure of comb-like polymers with n-octadecyl side chains has been studied, and these studies provide insights into the packing and potential interactions of such long chains, which could be relevant for materials science applications. researchgate.net
Green Chemistry and Sustainable Synthesis Approaches for Long-Chain Pyrrolidine Compounds
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For long-chain pyrrolidine compounds such as 1-octadecylpyrrolidine, the principles of green chemistry offer a pathway to reduce the environmental impact of their production. These approaches focus on the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances.
One of the key areas of green chemistry is the use of biocatalysis. Enzymes, as natural catalysts, can facilitate chemical transformations with high selectivity and efficiency under mild reaction conditions. For instance, the enzymatic construction of chiral pyrrolidines has been demonstrated through intramolecular C(sp³)–H amination. acs.orgcaltech.edunih.gov This method utilizes engineered enzymes, such as cytochrome P411 variants, to catalyze the formation of the pyrrolidine ring with good yields and high enantioselectivity. acs.orgcaltech.edunih.gov While this has been demonstrated for smaller N-heterocycles, the principles can be extended to the synthesis of more complex structures, potentially including long-chain N-alkylated pyrrolidines. Another biocatalytic approach involves the use of laccase for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, showcasing the potential of enzymes to create complex chiral centers. rsc.org
The choice of solvent is another critical aspect of green synthesis. Traditional organic syntheses often rely on volatile and toxic solvents. In contrast, green approaches prioritize the use of environmentally friendly media such as water or ethanol. Research has demonstrated the successful synthesis of N-methylpyrrolidine in an aqueous medium, which is both inexpensive and non-toxic. researchgate.net Similarly, the synthesis of 2-pyrrolidinone derivatives has been achieved using ethanol as a green solvent in one-pot multi-component reactions, which also offer the advantage of procedural simplicity and the use of readily available starting materials. vjol.info.vn The development of solvent-free reaction conditions is an even more sustainable alternative, and methods like ball milling have been effectively used for the eco-friendly synthesis of N-acyl pyrazole derivatives. nih.govrsc.org
The use of renewable starting materials is a cornerstone of sustainable synthesis. For N-alkyl-pyrrole derivatives, a sustainable synthesis has been developed using biosourced 3-hydroxy-2-pyrones, which can be derived from aldaric acids. researchgate.net This approach allows for the creation of the pyrrole ring under solvent-free conditions or in a basic water-methanol solution at room temperature, offering a greener alternative to traditional methods that often require harsh conditions and less environmentally friendly precursors. researchgate.net
Furthermore, the concept of a circular economy is being applied to chemical synthesis through the recovery and reuse of solvents and reagents. In the context of solid-phase peptide synthesis, N-octyl pyrrolidone, a long-chain pyrrolidone, has been identified as a green and effective alternative to commonly used toxic solvents like N,N-dimethylformamide (DMF). rsc.org Notably, a process for the recovery and reuse of N-octyl pyrrolidone has been developed, significantly reducing the process mass intensity and moving towards a more sustainable synthetic protocol. rsc.org
These examples highlight the diverse strategies being employed to make the synthesis of pyrrolidine-containing compounds more sustainable. While specific, detailed green synthetic routes for 1-octadecylpyrrolidine are not yet widely published, the principles and methodologies described provide a clear framework for the future development of such processes. The adaptation of biocatalytic methods, the use of green solvents or solvent-free conditions, the sourcing of renewable starting materials, and the implementation of recycling protocols will be instrumental in the sustainable production of 1-octadecylpyrrolidine and its analogues.
The following table summarizes some of the green and sustainable approaches discussed for the synthesis of pyrrolidine and related compounds:
| Green Chemistry Approach | Description | Example Application |
| Biocatalysis | Use of enzymes to catalyze reactions under mild conditions with high selectivity. | Enzymatic intramolecular C(sp³)–H amination for chiral pyrrolidine synthesis. acs.orgcaltech.edunih.gov |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Synthesis of N-methylpyrrolidine in water. researchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and energy consumption. | Ball mill synthesis of N-acyl pyrazole derivatives. nih.govrsc.org |
| Renewable Feedstocks | Utilization of starting materials derived from renewable biological sources. | Synthesis of N-alkyl-pyrrole derivatives from biosourced 3-hydroxy-2-pyrones. researchgate.net |
| Solvent Recovery and Reuse | Implementing processes to recycle and reuse solvents to minimize waste. | Recovery of N-octyl pyrrolidone in solid-phase peptide synthesis. rsc.org |
| Multi-component Reactions | Combining multiple reactants in a single step to increase efficiency and atom economy. | One-pot synthesis of 2-pyrrolidinone derivatives in ethanol. vjol.info.vn |
Spectroscopic and Computational Characterization of 1 Octadecylpyrrolidine Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation and analysis of organic molecules like 1-octadecylpyrrolidine. These techniques provide detailed information on the molecular framework, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR: In a ¹H NMR spectrum of 1-octadecylpyrrolidine, distinct signals would correspond to the different proton environments. The protons on the pyrrolidine (B122466) ring would appear as multiplets, typically in the 1.5-3.0 ppm range. The protons of the long octadecyl chain would produce a large, overlapping signal for the repeating methylene (B1212753) (-CH₂-) units around 1.25 ppm, a characteristic triplet for the terminal methyl (-CH₃) group near 0.88 ppm, and a multiplet for the methylene group adjacent to the nitrogen atom at a slightly higher chemical shift due to the deshielding effect of the nitrogen.
¹³C NMR: The ¹³C NMR spectrum would provide complementary information, with separate signals for each unique carbon atom. The carbons of the pyrrolidine ring would resonate in the aliphatic region, typically between 20-60 ppm. The octadecyl chain would show a series of signals for the methylene carbons, with the terminal methyl carbon appearing at approximately 14 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Octadecylpyrrolidine
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Terminal CH₃ (Octadecyl) | ~0.88 (triplet) | ~14 |
| Internal CH₂ (Octadecyl) | ~1.25 (multiplet) | ~22-32 |
| N-CH₂ (Pyrrolidine Ring) | ~2.5-3.0 (multiplet) | ~50-60 |
| C-CH₂-C (Pyrrolidine Ring) | ~1.6-2.0 (multiplet) | ~20-30 |
This is an interactive data table. The values are predicted based on standard chemical shift ranges for similar functional groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."
IR Spectroscopy: The IR spectrum of 1-octadecylpyrrolidine would be dominated by strong absorption bands corresponding to C-H stretching vibrations of the numerous methylene and methyl groups in the 2850-2960 cm⁻¹ region. C-H bending vibrations would appear around 1465 cm⁻¹ and 1375 cm⁻¹. The C-N stretching vibration of the tertiary amine would be expected in the 1250-1020 cm⁻¹ range, though it may be weak.
Raman Spectroscopy: Raman spectroscopy would also clearly show the C-H stretching and bending modes. It is particularly sensitive to the symmetric vibrations of the long alkyl chain, which can provide information about its conformational order.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. For 1-octadecylpyrrolidine (C₂₂H₄₅N), the monoisotopic mass is 323.3552 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 323. A characteristic fragmentation pattern for N-alkylpyrrolidines involves the alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable, nitrogen-containing cation. For 1-octadecylpyrrolidine, the most prominent fragment would likely be from the loss of a C₁₇H₃₅ radical, leading to a base peak at m/z 98.
Table 2: Expected Mass Spectrometry Data for 1-Octadecylpyrrolidine
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 323 | [C₂₂H₄₅N]⁺ | Molecular Ion (M⁺) |
This is an interactive data table based on the predicted fragmentation of the molecule.
Theoretical Chemistry and Molecular Modeling
Due to the scarcity of experimental data, theoretical and computational methods serve as vital tools for predicting the properties and behavior of molecules like 1-octadecylpyrrolidine.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems. DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of 1-octadecylpyrrolidine.
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman) to aid in the interpretation of experimental spectra.
Analyze Electronic Properties: Generate molecular orbital diagrams (HOMO/LUMO) and electrostatic potential maps to understand the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The lone pair of electrons on the nitrogen atom would be identified as the primary site for protonation and electrophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Behavior and Solution-Phase Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like 1-octadecylpyrrolidine, MD simulations would be invaluable for:
Exploring Conformational Space: The long octadecyl chain can adopt numerous conformations. MD simulations can explore this vast conformational landscape to identify the most probable shapes the molecule adopts in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).
Simulating Solution-Phase Behavior: By including explicit solvent molecules in the simulation box, MD can model how 1-octadecylpyrrolidine interacts with its surroundings. This is particularly relevant for understanding its behavior in solution, including its tendency to aggregate or interact with interfaces, which is a key property for long-chain amphiphilic molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com This predictive approach is instrumental in drug discovery and development, as it can forecast the activity of novel molecules, thereby optimizing the selection of candidates for synthesis and further testing. eurekaselect.comljmu.ac.uk For derivatives of 1-octadecylpyrrolidine, QSAR studies can elucidate the key structural features that govern their biological effects.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. youtube.com By systematically modifying the structure of a lead compound, such as 1-octadecylpyrrolidine, and observing the corresponding changes in biological response, a predictive model can be constructed. These models are built upon molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.net
The development of a robust QSAR model involves several key stages:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.
Molecular Descriptor Calculation: A wide array of descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to create an equation that links the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov
In the context of pyrrolidine derivatives, various QSAR studies have been successfully conducted to predict their activity as inhibitors of different biological targets. tandfonline.comnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been utilized. tandfonline.comnih.gov CoMFA models evaluate the steric and electrostatic fields of the molecules, while CoMSIA models provide a more comprehensive analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com
A hypothetical QSAR study on a series of 1-octadecylpyrrolidine derivatives might explore their potential as inhibitors of a specific enzyme. The following table illustrates the type of data that would be compiled for such a study.
| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight (MW) | pIC50 (Experimental Activity) | pIC50 (Predicted Activity) |
|---|---|---|---|---|---|
| 1 | -H | 8.2 | 323.6 | 5.1 | 5.3 |
| 2 | -OH | 7.9 | 339.6 | 5.8 | 5.7 |
| 3 | -NH2 | 7.8 | 338.6 | 6.2 | 6.1 |
| 4 | -COOH | 7.5 | 367.6 | 6.5 | 6.6 |
| 5 | -Cl | 8.6 | 358.1 | 5.5 | 5.4 |
The statistical robustness of QSAR models is crucial for their predictive utility. Several parameters are used to evaluate the quality of a model. For example, in studies of pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA models have demonstrated high predictive capability, with a Q² value of 0.689 and an R²pred of 0.986. tandfonline.comnih.gov Similarly, a CoMSIA model for the same set of compounds yielded a Q² of 0.614 and an R²pred of 0.815. tandfonline.comnih.gov A Hologram QSAR (HQSAR) model also showed good stability and predictability with a Q² of 0.603 and an R²pred of 0.743. tandfonline.comnih.gov Generally, a Q² value greater than 0.5 is considered indicative of a model with reasonable predictive power, while a value greater than 0.7 suggests a stable and highly predictive model. nih.gov
The insights gained from QSAR models can guide the rational design of new 1-octadecylpyrrolidine derivatives with enhanced biological activity. By identifying the molecular descriptors that have the most significant impact on the desired activity, researchers can prioritize the synthesis of compounds that are more likely to be potent and effective. This predictive capacity significantly accelerates the drug discovery process by reducing the need for extensive and costly experimental screening.
Mechanistic Investigations of 1 Octadecylpyrrolidine Functionality
Surface Adsorption Mechanisms on Diverse Substrates
The adsorption of 1-octadecylpyrrolidine onto various surfaces would be a critical area of investigation to understand its potential applications, for instance, as a corrosion inhibitor, lubricant, or surface modifier.
Intermolecular Association and Supramolecular Assembly
The long octadecyl chain of 1-octadecylpyrrolidine suggests that it would exhibit self-assembly in solution, a key characteristic of surfactants and other amphiphilic molecules.
Micellization and Critical Micelle Concentration (CMC) Determination
In aqueous solutions, it is expected that 1-octadecylpyrrolidine would form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a fundamental property that can be determined using various techniques, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.
A study on a related compound, Methyl 1-octadecylpyrrolidine-3-carboxylate, has indicated that it possesses surface-active properties and forms micelles. However, the specific CMC value for 1-octadecylpyrrolidine is not documented.
Self-Assembly Processes and Aggregate Morphology in Solution
Beyond simple spherical micelles, amphiphilic molecules can form a variety of aggregate structures, such as vesicles, nanotubes, and lamellar phases, depending on factors like concentration, temperature, and the presence of additives. Techniques like transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) would be necessary to characterize the morphology of any self-assembled structures of 1-octadecylpyrrolidine.
Interactions with Polymers and Hydrotropes in Colloidal Systems
The interaction of 1-octadecylpyrrolidine with polymers and hydrotropes could lead to the formation of complex colloidal systems with unique properties. For instance, interactions with polymers could result in the formation of polymer-surfactant complexes, which are important in various industrial formulations. Hydrotropes could be used to modify the self-assembly behavior and solubility of 1-octadecylpyrrolidine. Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy would be powerful tools to study these interactions.
Based on the current scientific literature available through searches, detailed mechanistic investigations focusing specifically on Pyrrolidine (B122466), 1-octadecyl- within the requested catalytic frameworks—organocatalysis, photoredox catalysis, and oxidative dehydrogenation—are not extensively documented. Research in these areas tends to focus on pyrrolidine derivatives with other types of N-substituents (e.g., aryl, benzyl, or smaller alkyl groups) that are more commonly employed in catalyst design.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres strictly to the provided outline and focuses solely on 1-octadecylpyrrolidine. The available research does not offer specific data or mechanistic discussions about the influence of the N-octadecyl group in these particular catalytic pathways.
Advanced Applications of 1 Octadecylpyrrolidine in Specialized Chemical Systems
Corrosion Inhibition Science and Engineering
1-Octadecylpyrrolidine, also known as N-octadecylpyrrolidine, has demonstrated significant potential as a corrosion inhibitor for various metals, particularly in acidic environments. Its effectiveness stems from its unique molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.
Mechanisms of Corrosion Inhibition by N-Octadecylpyrrolidine Compounds on Metal Surfaces
The primary mechanism by which N-octadecylpyrrolidine and similar organic compounds inhibit corrosion is through adsorption onto the metal surface. researchcommons.orgmdpi.com This process can occur through two main types of interactions: physisorption and chemisorption. mdpi.com
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. mdpi.comencyclopedia.pub In acidic solutions, the metal surface is often positively charged, while the inhibitor can become protonated, leading to electrostatic attraction.
Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate covalent bonds between the lone pair electrons of heteroatoms (like the nitrogen in the pyrrolidine (B122466) ring) and the vacant d-orbitals of the metal atoms. researchcommons.orgmdpi.com The presence of the long octadecyl chain also contributes to the formation of a hydrophobic layer, which repels water and other corrosive species from the metal surface. researchcommons.org
The inhibitor molecules, once adsorbed, form a protective film that acts as a physical barrier, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov This is often referred to as a mixed-type inhibition mechanism. imist.ma
Electrochemical Studies of Inhibitor Performance and Adsorption Isotherms
Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors and understanding their adsorption behavior. researchgate.netnih.govmdpi.com
Potentiodynamic Polarization (PDP): This technique measures the effect of the inhibitor on the rates of the anodic and cathodic reactions. A shift in the corrosion potential (Ecorr) and a decrease in the corrosion current density (icorr) in the presence of the inhibitor indicate its effectiveness. nih.govmdpi.com Studies on similar long-chain amine derivatives have shown that increasing the inhibitor concentration leads to a significant decrease in icorr, signifying enhanced protection. nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the resistance of the protective film formed by the inhibitor. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor suggest the formation of a well-adsorbed, protective layer. nih.govmdpi.com
The adsorption of inhibitor molecules on the metal surface can be described by various adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model the adsorption of corrosion inhibitors, assuming the formation of a monolayer on the metal surface. imist.majournalcsij.commdpi.com The fit of experimental data to this isotherm provides insights into the adsorption process, including the equilibrium constant of adsorption (Kads) and the standard free energy of adsorption (ΔG°ads). mdpi.com Negative values of ΔG°ads indicate a spontaneous adsorption process. mdpi.com
Table 1: Electrochemical Parameters for a Representative Organic Inhibitor
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 | -450 | 500 | - |
| 1 x 10⁻⁵ | -440 | 150 | 70 |
| 5 x 10⁻⁵ | -435 | 80 | 84 |
| 1 x 10⁻⁴ | -430 | 50 | 90 |
This table presents hypothetical data for illustrative purposes, based on trends observed in studies of similar organic corrosion inhibitors.
Surface Analytical Techniques for Investigating Inhibitor Films
Various surface analytical techniques are employed to visualize and characterize the protective film formed by the inhibitor on the metal surface. researchgate.net
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface, revealing the morphology before and after the addition of the inhibitor. In the presence of an effective inhibitor like N-octadecylpyrrolidine, the surface appears smoother with fewer pits and signs of corrosion compared to the uninhibited surface. imist.mamdpi.comj-cst.org
Atomic Force Microscopy (AFM): AFM offers three-dimensional topographical information about the surface at the nanoscale. It can quantify the reduction in surface roughness due to the formation of the inhibitor film. mdpi.combohrium.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the elements on the metal surface. It can confirm the presence of the inhibitor molecules and provide evidence for the nature of the chemical bonds formed between the inhibitor and the metal. nih.gov
These techniques provide direct evidence of the formation of a protective layer and help to elucidate the mechanism of inhibition. researchgate.net
Influence of Molecular Structure and Concentration on Inhibition Efficiency
The effectiveness of an organic corrosion inhibitor is strongly dependent on its molecular structure and concentration. mdpi.comresearchgate.net
Concentration: Generally, the inhibition efficiency increases with increasing inhibitor concentration up to a certain point, known as the optimal or critical concentration. researchgate.netresearchgate.netpcbiochemres.com Beyond this concentration, the efficiency may plateau or even decrease. This is because at lower concentrations, the surface coverage is incomplete, but as the concentration rises, a more compact and protective film is formed. researchgate.netresearchgate.net
Table 2: Effect of Concentration on Inhibition Efficiency
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 5.0 | - |
| 100 | 1.5 | 70 |
| 200 | 0.8 | 84 |
| 300 | 0.5 | 90 |
| 400 | 0.45 | 91 |
| 500 | 0.45 | 91 |
This table presents hypothetical data for illustrative purposes, based on general trends observed for organic corrosion inhibitors.
Surfactant and Colloidal Science
The amphiphilic nature of 1-octadecylpyrrolidine, possessing a polar head group (the pyrrolidine ring) and a long non-polar tail (the octadecyl chain), imparts surfactant properties to the molecule.
Surface Activity and Interfacial Tension Reduction Properties
Surfactants are compounds that lower the surface tension of a liquid, the interfacial tension between two liquids, or the interfacial tension between a liquid and a solid. kruss-scientific.commdpi.com 1-Octadecylpyrrolidine and similar long-chain amine derivatives are known to be surface-active agents. google.com
Surface Tension: This is the tendency of liquid surfaces to shrink into the minimum surface area possible. Surfactants reduce this tension by adsorbing at the liquid-air interface.
Interfacial Tension (IFT): This is the force that exists at the interface between two immiscible liquid phases, such as oil and water. kruss-scientific.com The addition of a surfactant like 1-octadecylpyrrolidine can significantly reduce this IFT. nih.govresearchgate.net The molecules orient themselves at the interface, with the polar head in the aqueous phase and the non-polar tail in the oil phase, thereby reducing the energy of the interface. nih.gov
The ability to lower IFT is a critical property in many applications, including the formulation of emulsions and microemulsions, and in processes like enhanced oil recovery where reducing the IFT between oil and water helps to mobilize trapped oil. kruss-scientific.comnih.gov The effectiveness of a surfactant in reducing IFT is dependent on its concentration, the nature of the oil and aqueous phases, and environmental conditions such as temperature and pH. researchgate.netirejournals.com
Table 3: Interfacial Tension of an Aqueous Solution with a Surfactant
| Surfactant Concentration (mol/L) | Interfacial Tension (mN/m) |
| 0 | 50 |
| 1 x 10⁻⁵ | 35 |
| 1 x 10⁻⁴ | 20 |
| 1 x 10⁻³ | 10 |
| 1 x 10⁻² | 5 |
This table presents hypothetical data for illustrative purposes, demonstrating the typical effect of a surfactant on interfacial tension.
Emulsion and Dispersion Stabilization Capabilities
The efficacy of 1-Octadecylpyrrolidine as a stabilizer for emulsions and dispersions is rooted in its amphiphilic molecular structure. As a cationic surfactant, it possesses the ability to adsorb at the interface between two immiscible liquids, such as oil and water, thereby reducing the interfacial tension that drives phase separation.
In an oil-in-water (O/W) emulsion, molecules of 1-Octadecylpyrrolidine orient themselves at the surface of the oil droplets. The lipophilic C18 octadecyl tail penetrates the oil phase, while the polar pyrrolidine head group remains in the aqueous continuous phase. In aqueous systems, particularly at pH values below its pKa, the nitrogen atom of the pyrrolidine ring can be protonated, conferring a positive charge to the head group. This creates an electrostatic double layer around each oil droplet. The resulting repulsive forces between the positively charged droplets prevent them from coalescing, leading to a kinetically stable emulsion. The dense layer of long hydrocarbon chains also provides a steric barrier, further hindering droplet aggregation.
The principles governing its function are applicable to the stabilization of solid particles in a liquid medium (a dispersion). 1-Octadecylpyrrolidine can adsorb onto the surface of particles, preventing them from agglomerating and settling out of the liquid phase through similar electrostatic and steric stabilization mechanisms.
Table 1: Inferred Emulsification Properties of 1-Octadecylpyrrolidine
| Property | Structural Basis | Consequence in Emulsion Systems |
|---|---|---|
| Adsorption at Interface | Amphiphilic nature (polar head, non-polar tail) | Reduces interfacial tension between oil and water, facilitating droplet formation. |
| Stabilization Mechanism | Cationic polar head group and long C18 tail | Provides electrostatic repulsion and a steric barrier between droplets. |
| Preferred Emulsion Type | Higher solubility of the polar head in water | Expected to be an effective stabilizer for oil-in-water (O/W) emulsions. |
Foaming and Wetting Characteristics in Aqueous Systems
The surface-active nature of 1-Octadecylpyrrolidine dictates its behavior as both a wetting and foaming agent in aqueous environments. These properties are a direct consequence of its ability to lower the surface tension of water.
Wetting Action: Wetting is the process by which a liquid spreads across a solid surface. Water has a high surface tension (approximately 72 mN/m at room temperature) due to strong intermolecular hydrogen bonds, causing it to bead up on many surfaces. nist.gov When 1-Octadecylpyrrolidine is introduced into water, its molecules migrate to the air-water interface. The hydrophobic octadecyl tails orient towards the air, disrupting the hydrogen bonding network of the water molecules at the surface. This disruption lowers the surface tension, which in turn reduces the contact angle of the water on a solid substrate and allows it to spread more effectively. researchgate.netdropletlab.com This property is critical in applications requiring enhanced penetration of aqueous solutions into porous materials or uniform coverage over a surface.
Foaming Characteristics: Foam is a dispersion of a gas in a liquid. The formation and stability of foam are governed by the properties of the liquid films (lamellae) that separate the gas bubbles. 1-Octadecylpyrrolidine contributes to foaming by stabilizing these thin liquid films. researchgate.net As a bubble forms, surfactant molecules adsorb at the air-water interface, creating a protective layer. This layer provides elasticity to the bubble wall and generates repulsive forces between the surfaces of adjacent bubbles, preventing them from coalescing and causing the foam to collapse. The long C18 chains can enhance the stability of the foam by creating a more robust, viscous interfacial film.
Table 2: Predicted Foaming and Wetting Attributes of 1-Octadecylpyrrolidine
| Attribute | Mechanism | Significance |
|---|---|---|
| Wetting | Adsorption at the solid-liquid interface reduces the liquid's surface tension. | Allows aqueous solutions to spread easily and penetrate porous substrates. |
| Foaming | Stabilization of the air-liquid interface within the bubble lamellae. | Enables the generation of stable foam for various industrial processes. |
Materials Science and Engineering
Integration into Functional Polymers and Composites
The incorporation of the 1-octadecylpyrrolidine moiety into polymer structures is a strategic approach to creating functional materials with tailored surface properties. By chemically integrating this compound, the long, non-polar octadecyl chain can be permanently tethered to a polymer backbone, influencing the final material's characteristics.
A key application area is in the synthesis of advanced polymers like polyimides (PIs). Research has shown that related functional diamines containing an N-octadecyl group can be copolymerized to produce polyimides with controlled surface energy. nih.gov When integrated into the polymer chain, the flexible and low-surface-energy octadecyl groups have a tendency to migrate to the polymer-air interface during film formation or curing. This surface segregation results in a coating of alkyl chains on the material's exterior, effectively lowering its surface energy. This modification can impart desirable properties such as:
Hydrophobicity: The non-polar surface repels water, which is useful for moisture-barrier coatings and electronic applications.
Lubricity: The alkyl layer can reduce the coefficient of friction of the polymer surface.
Fouling Resistance: The low-energy surface can inhibit the adhesion of contaminants or biological organisms.
This approach allows for the bulk properties of the primary polymer (e.g., thermal stability, mechanical strength of a polyimide) to be retained while engineering a functionally distinct surface.
Table 3: Functional Impact of 1-Octadecylpyrrolidine Integration in Polymers
| Polymer Property | Effect of Integration | Underlying Mechanism |
|---|---|---|
| Surface Energy | Reduction | Migration of low-energy C18 alkyl chains to the surface. |
| Wettability | Increased Hydrophobicity | Formation of a non-polar surface layer that repels water. |
| Friction | Reduced Coefficient of Friction | Creation of a lubricious surface layer. |
Role in Advanced Nanomaterials and Nanotechnology Applications
In the field of nanotechnology, long-chain amines like 1-Octadecylpyrrolidine are valuable as surface ligands or capping agents for the synthesis and stabilization of nanoparticles. surface-tension.deresearchgate.net Nanoparticles, materials with dimensions in the 1-100 nm range, have a very high surface-area-to-volume ratio, making their surfaces highly reactive and prone to aggregation. lube-media.com
1-Octadecylpyrrolidine can play a crucial role in controlling the synthesis of various nanomaterials, such as metal nanoparticles (e.g., gold, silver) and semiconductor quantum dots. During a typical "bottom-up" synthesis, the amine head group of the 1-octadecylpyrrolidine molecule coordinates to the surface of the nascent nanoparticle. This coordination passivates the surface and controls the growth rate of the particle. The long, sterically bulky octadecyl chains then extend into the surrounding solvent, creating a protective barrier that physically prevents the nanoparticles from aggregating.
This stabilization offers several key advantages:
Size and Shape Control: By modulating the concentration and binding kinetics of the capping agent, the final size and shape of the nanoparticles can be precisely controlled.
Dispersion and Solubility: The non-polar C18 tails render the nanoparticles soluble in organic solvents, allowing them to be processed into films, composites, and other structures.
Functionalization: The pyrrolidine group, while bound to the surface, can potentially serve as an attachment point for further chemical modification.
Table 4: Role of 1-Octadecylpyrrolidine as a Nanoparticle Capping Agent
| Function | Mechanism of Action | Outcome |
|---|---|---|
| Growth Control | Amine head group binds to the nanoparticle surface, limiting the addition of new atoms. | Control over the final particle size and distribution. |
| Aggregation Prevention | Long octadecyl chains provide a steric hindrance barrier around each particle. | Formation of a stable colloidal dispersion. |
| Solubility Modification | Non-polar alkyl chains interface with the solvent. | Enables dispersion of inorganic nanoparticles in non-polar media. |
Surface Modification of Materials for Tailored Properties
1-Octadecylpyrrolidine can be employed to intentionally alter the surface properties of bulk materials, most notably to impart hydrophobicity. This is achieved by forming a thin, organized molecular layer on a substrate. The process relies on the targeted interaction of the molecule's polar head group with the material's surface, leaving the non-polar tail oriented away from the substrate. wisc.edu
For substrates that possess a negative surface charge in an aqueous environment (e.g., glass, silica, mica, and various clays), the protonated, cationic form of 1-octadecylpyrrolidine will be electrostatically attracted to the surface. This attraction drives the adsorption of the molecules from a solution onto the substrate, forming a self-assembled monolayer (SAM) or a more complex adsorbed layer.
In this arrangement, the pyrrolidinium (B1226570) head groups act as anchors to the substrate. The octadecyl chains, which are densely packed, align themselves roughly perpendicular to the surface, pointing outwards. This creates a new surface that is chemically similar to a hydrocarbon wax. The result is a dramatic change in surface properties, primarily a significant increase in hydrophobicity, as evidenced by a large increase in the water contact angle. researchgate.net A surface that was once hydrophilic (water-spreading) becomes hydrophobic (water-repelling). This technique is valuable for creating water-resistant coatings, modifying the surface energy of fillers for composites, and controlling the wetting behavior in microfluidic devices. precisionlubrication.com
Table 5: Hypothetical Impact of 1-Octadecylpyrrolidine on Surface Wettability
| Substrate | Treatment | Expected Water Contact Angle (θ) | Surface Character |
|---|---|---|---|
| Glass Slide | Untreated | < 30° | Hydrophilic |
| Glass Slide | Modified with 1-Octadecylpyrrolidine | > 90° | Hydrophobic |
Lubrication Technology
In lubrication technology, 1-Octadecylpyrrolidine is expected to function as an ashless organic friction modifier. Such additives are crucial for reducing energy losses and preventing wear in mechanical systems, particularly under the boundary lubrication regime. nih.govmdpi.com
Boundary lubrication occurs when the operating load is high and/or the speed is low, such that the lubricant film is too thin to completely separate the moving metal surfaces. In this scenario, direct contact between surface asperities can lead to high friction, welding, and adhesive wear.
An additive like 1-Octadecylpyrrolidine can mitigate this through a surface adsorption mechanism. The polar amine head group has an affinity for metal surfaces and adsorbs onto them. This leads to the formation of a tightly packed, oriented monolayer where the long C18 hydrocarbon tails stand away from the surface. When two such modified surfaces come into contact, the interaction is between these layers of alkyl chains rather than between the metal asperities themselves. These organic films are easily sheared, providing a low-friction interface that protects the underlying metal from severe wear. researchgate.net This ability to reduce the coefficient of friction is the defining characteristic of a friction modifier.
Because it is composed solely of carbon, hydrogen, and nitrogen, 1-octadecylpyrrolidine is classified as an "ashless" additive, which is advantageous in applications where the formation of metallic ash deposits from other types of additives (like ZDDP) is undesirable.
Table 6: Classification of Lubricant Additives and Role of 1-Octadecylpyrrolidine
| Additive Type | Primary Function | Example Mechanism | Probable Role of 1-Octadecylpyrrolidine |
|---|---|---|---|
| Extreme Pressure (EP) Agent | Prevents welding under high loads | Chemical reaction with metal surface at high temperatures | Unlikely primary role |
| Anti-Wear (AW) Agent | Reduces wear under moderate stress | Forms a protective tribofilm | Possible secondary benefit |
| Friction Modifier (FM) | Reduces coefficient of friction | Forms an easily sheared, adsorbed surface film | Expected Primary Role |
| Detergent/Dispersant | Keeps surfaces clean/suspends soot | Encapsulates contaminants | Unlikely primary role |
Application as Friction Modifiers and Anti-Wear Additives
Organic friction modifiers are crucial additives in lubricants, designed to reduce friction and wear between moving surfaces, which in turn enhances energy efficiency. nih.gov These molecules typically possess an amphiphilic structure, consisting of a polar head that interacts with metal surfaces and a long hydrocarbon tail. unibo.it This structural characteristic is present in 1-octadecylpyrrolidine and its derivatives.
While direct studies on 1-octadecylpyrrolidine as a primary friction modifier are not extensively documented in the available literature, the principles of friction modification strongly suggest its potential in this role. The nitrogen-containing pyrrolidine ring can act as the polar group, facilitating adsorption onto metallic surfaces, while the C18 alkyl chain provides a low-friction hydrocarbon layer.
Derivatives of 1-octadecylpyrrolidine have been noted in contexts related to lubrication. For instance, 1-octadecylpyrrolidine-2,5-dione has been mentioned in patents concerning motor oil compositions. Current time information in Nyong-et-Kellé, CM. Similarly, other long-chain alkyl amine derivatives are known to function as anti-wear additives. frontiersin.org Anti-wear additives work by forming a protective film on metal surfaces under moderate stress conditions, preventing direct metal-to-metal contact. nih.gov The long alkyl chain of 1-octadecylpyrrolidine would be conducive to forming such a protective, sacrificial layer.
Adsorption and Film Formation on Metal Surfaces in Lubricating Systems
The efficacy of friction modifiers and anti-wear additives is contingent on their ability to adsorb onto metal surfaces and form a stable, protective lubricant film. frontiersin.org The mechanism involves the polar head group of the additive interacting with the metal surface, leading to the formation of a dense, organized monolayer. nih.gov
For 1-octadecylpyrrolidine, the lone pair of electrons on the nitrogen atom in the pyrrolidine ring would facilitate its adsorption onto metal surfaces through polar interactions. Once adsorbed, the long octadecyl chains would align, forming a hydrophobic, low-shear-strength film. This film acts as a barrier, separating the asperities (microscopic high points) of the moving surfaces, thereby reducing friction and wear, particularly under boundary lubrication conditions where the bulk lubricant film is insufficient to prevent surface contact. mdpi.com This process is fundamental to how many organic friction modifiers function. nih.govunibo.it
Biomaterial Interactions in Non-Human Systems
The biological activities of 1-octadecylpyrrolidine and its derivatives have been explored in non-human systems, particularly focusing on their antimicrobial properties and interactions with biochemical pathways.
Investigation of Antimicrobial Activity Against Specific Microbial Strains (excluding human clinical data)
Long-chain aliphatic compounds, including alcohols and amines, have been investigated for their antimicrobial properties. nih.gov The general mechanism often involves the disruption of the microbial cell membrane by the lipophilic alkyl chain. While specific data on 1-octadecylpyrrolidine is limited, studies on related compounds provide insight into its potential antimicrobial action.
The antimicrobial activity of various pyrrolidine derivatives has been noted. For example, certain derivatives have shown activity against a range of bacteria. The length of the alkyl chain is a critical factor in determining the efficacy of such antimicrobial agents. nih.gov Research on derivatives like 3,4-Dihydroxy-1-octadecylpyrrolidine-2,5-dione has included evaluations of their antimicrobial properties.
The table below summarizes findings on the antimicrobial activity of related long-chain and heterocyclic compounds against various microbial strains.
| Compound/Extract Class | Microbial Strain(s) | Observed Effect |
| Long-chain fatty alcohols (e.g., 1-dodecanol) | Staphylococcus aureus | Bacteriostatic activity. nih.gov |
| Plant extracts containing flavonoids and tannins | Salmonella spp. | Good antimicrobial activity. |
| Essential oils (e.g., from Tea Tree) | Escherichia coli, Staphylococcus aureus | Significant antimicrobial effectiveness. nih.gov |
| Quinone derivatives | Gram-positive and Gram-negative bacteria | Potent drug molecules for antibacterial activity. biointerfaceresearch.com |
Modulation of Biochemical Pathways in Model Biological Systems (e.g., enzymatic interactions, excluding human clinical data)
The interaction of small molecules with biochemical pathways, particularly through enzyme inhibition, is a key area of chemical biology research. The structure of 1-octadecylpyrrolidine suggests potential interactions with enzymes, although specific research is sparse.
Studies on related compounds offer some indications. For instance, 3,4-Dihydroxy-1-octadecylpyrrolidine-2,5-dione has been investigated for its biological interactions, which include the inhibition of enzymatic activity. The pyrrolidine ring is a structural motif found in various biologically active molecules that are known to interact with enzymes. For example, certain pyrrolidine-based compounds have been designed as inhibitors for enzymes like acetylcholinesterase, although these are structurally distinct from 1-octadecylpyrrolidine. nih.gov
The primary mechanism by which many antimicrobial agents function is through the inhibition of essential enzymes in microorganisms. nih.gov For example, allicin (B1665233) from garlic exerts its antimicrobial effect by reacting with thiol groups of enzymes such as alcohol dehydrogenase and thioredoxin reductase. nih.gov It is plausible that 1-octadecylpyrrolidine or its metabolites could interact with microbial enzymes, contributing to any observed antimicrobial effects. However, without direct experimental evidence, this remains speculative.
The table below presents examples of enzyme inhibition by various chemical compounds, illustrating the types of interactions that could be relevant for derivatives of 1-octadecylpyrrolidine.
| Inhibitor Class | Target Enzyme | Type of Interaction |
| Pyrrolidine derivatives (prototypic) | Acetylcholinesterase (from Anopheles gambiae) | Cysteine-targeting irreversible inhibition. nih.gov |
| Allicin | Alcohol dehydrogenase, Thioredoxin reductase | Reaction with thiol groups. nih.gov |
| Various drugs | Cytochrome P450 enzymes | Reversible and irreversible inhibition. nih.gov |
Environmental Fate and Degradation Pathways of 1 Octadecylpyrrolidine
Biodegradation Studies in Various Environmental Compartments (Water, Sediment, Soil)
No specific studies on the biodegradation of 1-octadecylpyrrolidine in water, sediment, or soil were identified in the available literature.
Abiotic Transformation Processes: Photolysis and Hydrolysis
There is no available information specifically detailing the photolytic or hydrolytic degradation of 1-octadecylpyrrolidine.
Adsorption, Desorption, and Mobility in Environmental Matrices
Data regarding the adsorption, desorption, and mobility of 1-octadecylpyrrolidine in soil and sediment are not available in the public domain.
Assessment of Environmental Persistence and Transformation Products
Without studies on its degradation pathways, an assessment of the environmental persistence of 1-octadecylpyrrolidine and the identification of its potential transformation products cannot be conducted.
Future Research Directions and Emerging Trends
Development of Novel N-Octadecylpyrrolidine Derivatives with Enhanced and Multifunctional Properties
A primary avenue of future research lies in the synthesis of novel derivatives of N-octadecylpyrrolidine, where the pyrrolidine (B122466) ring is further functionalized to introduce a range of enhanced and multifunctional properties. The saturated pyrrolidine scaffold allows for precise three-dimensional control over substituent placement, which is critical for tailoring molecular interactions. nih.gov
Research efforts are anticipated to focus on several key areas of derivatization:
Introduction of Active Moieties: Functional groups such as hydroxyls, amines, carboxylic acids, and thiols can be introduced onto the pyrrolidine ring. These groups can serve as handles for further conjugation, act as hydrogen-bonding donors/acceptors, or provide specific catalytic activity. For instance, the synthesis of N-octadecylpyrrolidine-2,5-dione has been explored for its use in advanced polymers like copolyimides, indicating the potential for creating thermally stable, functional materials. researchgate.net
Creation of Chiral Catalysts: The development of chiral versions of N-octadecylpyrrolidine derivatives is a significant trend. Proline, a natural amino acid with a pyrrolidine ring, is a cornerstone of asymmetric organocatalysis. mdpi.com By analogy, synthetic chiral derivatives of N-octadecylpyrrolidine, functionalized at the C-2 position with groups like amides or sulfonamides, could act as highly effective and recyclable organocatalysts for stereoselective reactions. mdpi.com The long octadecyl chain would enhance solubility in non-polar organic solvents and could facilitate catalyst separation and recycling.
Amphiphilic and Surfactant Properties: The inherent amphiphilicity of N-octadecylpyrrolidine can be finely tuned. The synthesis of derivatives with polar head groups attached to the pyrrolidine ring can generate a new class of surfactants or phase-transfer catalysts. Research has demonstrated that the aza-Michael addition of amines with long aliphatic chains to precursors like itaconic acid can yield N-substituted pyrrolidones that function as surfactants. frontiersin.org This points toward the potential for N-octadecylpyrrolidine derivatives in emulsion polymerization, enhanced oil recovery, and as delivery vehicles.
Bioactive Conjugates: The pyrrolidine scaffold is present in a multitude of bioactive molecules and approved drugs. mdpi.com Future research will likely explore the conjugation of N-octadecylpyrrolidine to known pharmacophores. The long alkyl chain could serve to anchor the molecule to cell membranes or lipid bilayers, potentially modulating the activity or delivery of the attached drug molecule. Structure-activity relationship (SAR) studies on related compounds have shown that alkyl chain length significantly influences biological activity. nih.gov
Table 1: Potential Functional Derivatives of N-Octadecylpyrrolidine and Their Applications
| Derivative Class | Potential Functional Groups | Targeted Properties & Applications |
|---|---|---|
| Functionalized Monomers | Diones, Diols, Dicarboxylic Acids | High-performance polymers, Thermosets, Polyesters researchgate.netkit.edu |
| Chiral Organocatalysts | Prolinamides, Sulfonamides, Triazoles | Asymmetric Synthesis, Stereoselective Reactions mdpi.com |
| Advanced Surfactants | Quaternary Ammonium (B1175870) Salts, Carboxylates | Emulsions, Phase-Transfer Catalysis, Micellar Catalysis frontiersin.orgwikipedia.org |
| Bioactive Conjugates | Pharmacophores, Peptides | Drug Delivery, Membrane-Targeted Therapeutics nih.govmdpi.com |
Integration into Smart and Responsive Materials Systems
"Smart" or "stimuli-responsive" materials, which alter their properties in response to external triggers like pH, temperature, or light, represent a major frontier in materials science. rsc.orgnih.gov The unique amphiphilic nature of N-octadecylpyrrolidine and its derivatives makes them ideal building blocks for such systems.
Emerging trends in this area include:
Stimuli-Responsive Polymers and Hydrogels: N-octadecylpyrrolidine derivatives can be incorporated as monomers or functional additives into polymer chains. The long hydrophobic octadecyl tail can drive self-assembly into micelles or vesicles in aqueous environments. keio.ac.jp If the pyrrolidine ring is functionalized with a pH-sensitive group (e.g., a carboxylic acid or an amine), the resulting polymer could exhibit pH-responsive behavior, swelling or collapsing as the ambient pH changes. keio.ac.jp Similarly, incorporating these units into temperature-sensitive polymers like poly(N-isopropylacrylamide) could create materials where the hydrophobic-hydrophilic balance is tunable by both temperature and other stimuli, a concept explored in dual-responsive systems. nih.govyoutube.com
Self-Healing Materials: The concept of self-healing, where a material can autonomously repair damage, is a key area of smart materials research. nih.govwikipedia.org The long, flexible octadecyl chains of N-octadecylpyrrolidine derivatives could function as a mobile, low-viscosity healing agent within a thermoset polymer matrix. Upon damage, such as the formation of a microcrack, these chains could flow into the damaged area. If the pyrrolidine ring is also equipped with reactive functional groups, a secondary chemical reaction could be triggered (e.g., by heat or a catalyst) to form covalent bonds and restore the material's integrity. google.com
Functional Coatings and Surfaces: Surfaces coated with polymers containing N-octadecylpyrrolidine units could exhibit switchable wettability. The long alkyl chains would tend to create a hydrophobic surface. However, if the pyrrolidine head group is responsive to a stimulus (e.g., light or an electric field), a conformational change could expose more polar parts of the molecule, rendering the surface more hydrophilic. This has potential applications in microfluidics, anti-fouling coatings, and smart textiles.
Table 2: N-Octadecylpyrrolidine in Smart Material Architectures
| Smart System | Role of N-Octadecylpyrrolidine Derivative | Activating Stimulus | Potential Application |
|---|---|---|---|
| Responsive Micelles | Amphiphilic building block with functional head group | pH, Temperature, Light keio.ac.jpnih.gov | Targeted Drug Delivery, Nanosensors |
| Self-Healing Composites | Mobile healing agent with reactive functionality | Mechanical Damage, Heat nih.govgoogle.com | Structural Polymers, Coatings |
| Switchable Surfaces | Surface-grafted polymer with responsive moiety | Light, Electric Field youtube.com | Microfluidics, Anti-biofouling |
Exploration of New Catalytic Paradigms and Sustainable Chemical Transformations
The field of catalysis is continuously evolving towards greener, more efficient, and highly selective processes. sjp.ac.lkresearchgate.net N-octadecylpyrrolidine and its derivatives are well-suited to contribute to several emerging catalytic paradigms.
Phase-Transfer Catalysis (PTC): PTC facilitates reactions between reagents located in separate immiscible phases (e.g., aqueous and organic). wikipedia.orgijirset.com A phase-transfer catalyst typically possesses both hydrophilic and hydrophobic parts to escort a reactant across the phase boundary. biomedres.us N-octadecylpyrrolidine, when converted into a quaternary ammonium salt (e.g., by methylation), would be an archetypal PTC. The positively charged nitrogen would associate with an aqueous anion, while the C18 tail would ensure high solubility in the organic phase. This is particularly relevant for green chemistry, as it allows reactions to be run in water with organic substrates, reducing the need for volatile organic solvents. ijirset.com
Micellar Catalysis: In aqueous solutions, amphiphilic molecules like N-octadecylpyrrolidine derivatives can self-assemble into micelles above a certain concentration. These micelles create a hydrophobic microenvironment within their core, which can solubilize organic reactants and dramatically accelerate certain reactions, mimicking the active sites of enzymes. rsc.org Research into pyrrolidinium-based ionic liquids has already shown their potential in promoting reactions like the Knoevenagel condensation. rsc.orgresearchgate.net
Sustainable Synthesis and Biocatalysis: Future research will focus on the sustainable synthesis of the pyrrolidine derivatives themselves and their use in green chemical transformations. This includes using renewable feedstocks, employing solvent-free reaction conditions, and developing recyclable catalysts. kit.edursc.org Furthermore, the field of biocatalysis, which uses enzymes to perform chemical transformations, offers new routes. Engineered enzymes like cytochrome P450s have been used to construct chiral pyrrolidines via novel C-H amination reactions, showcasing a pathway for producing complex derivatives under mild, environmentally friendly conditions. nih.govacs.org
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
To accelerate the discovery and optimization of new N-octadecylpyrrolidine-based systems, advanced computational methods will be indispensable. These tools allow for the prediction of properties and the elucidation of complex structure-function relationships, guiding experimental efforts toward the most promising candidates. nih.govarxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govmdpi.com For new N-octadecylpyrrolidine derivatives, QSAR could be used to predict their performance as, for example, corrosion inhibitors, surfactants, or antimicrobial agents. Descriptors representing the molecule's size, shape, lipophilicity (strongly influenced by the octadecyl chain), and electronic properties (determined by substituents on the pyrrolidine ring) would be used to build predictive models. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules over time at the atomic level. This is particularly valuable for understanding their role in materials systems. For instance, MD can be used to simulate the self-assembly of N-octadecylpyrrolidine-based surfactants into micelles, the interaction of a derivative with a polymer matrix in a self-healing material, or the binding mode of a catalytic derivative to its substrate. chemrxiv.org
Predictive Modeling for Material Properties: Machine learning and AI-driven approaches are revolutionizing materials discovery. royce.ac.uknih.gov By training models on datasets of known materials, it is possible to predict the properties of new, hypothetical materials based solely on their chemical composition and structure. nih.gov For N-octadecylpyrrolidine, researchers could build models to predict how incorporating different functionalized derivatives into a polymer would affect its mechanical, thermal, or responsive properties. This in silico screening can dramatically reduce the time and expense of laboratory-based development. arxiv.org These models can help answer key design questions, such as determining the optimal length of the alkyl chain or the ideal functional group for a specific application.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pyrrolidine, 1-octadecyl- |
| N-octadecylpyrrolidine |
| N-octadecylpyrrolidine-2,5-dione |
| Proline |
| poly(N-isopropylacrylamide) |
| N-substituted pyrrolidones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
